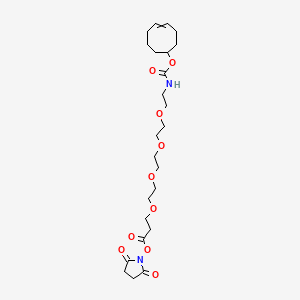

(4E)-TCO-PEG4-NHS ester

概要

説明

(4E)-trans-Cyclooctene-polyethylene glycol-4-N-hydroxysuccinimide ester is a chemical compound widely used in bioconjugation and click chemistry. This compound is known for its ability to react with amines to form stable amide bonds, making it a valuable tool in various scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-trans-Cyclooctene-polyethylene glycol-4-N-hydroxysuccinimide ester typically involves the following steps:

Formation of trans-Cyclooctene: The trans-cyclooctene is synthesized through a series of reactions starting from cyclooctene. This involves the use of specific catalysts and reaction conditions to ensure the formation of the trans isomer.

Attachment of Polyethylene Glycol: Polyethylene glycol is then attached to the trans-cyclooctene through a series of coupling reactions. This step often requires the use of activating agents and specific reaction conditions to ensure efficient coupling.

Formation of N-Hydroxysuccinimide Ester: The final step involves the formation of the N-hydroxysuccinimide ester by reacting the polyethylene glycol-trans-cyclooctene with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide.

Industrial Production Methods

In industrial settings, the production of (4E)-trans-Cyclooctene-polyethylene glycol-4-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

(4E)-trans-Cyclooctene-polyethylene glycol-4-N-hydroxysuccinimide ester undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The compound reacts with primary amines to form stable amide bonds.

Hydrolysis: In the presence of water, the N-hydroxysuccinimide ester can hydrolyze to form the corresponding carboxylic acid and N-hydroxysuccinimide.

Click Chemistry Reactions: The trans-cyclooctene moiety can participate in click chemistry reactions, particularly strain-promoted azide-alkyne cycloaddition.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary amines, and the reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide.

Hydrolysis: This reaction occurs in aqueous conditions, often under mild acidic or basic conditions.

Click Chemistry Reactions: The reaction with azides is typically carried out in the presence of a copper catalyst or under strain-promoted conditions without a catalyst.

Major Products Formed

Amide Bonds: Formed through nucleophilic substitution with primary amines.

Carboxylic Acid and N-Hydroxysuccinimide: Formed through hydrolysis.

Triazoles: Formed through click chemistry reactions with azides.

科学的研究の応用

(4E)-trans-Cyclooctene-polyethylene glycol-4-N-hydroxysuccinimide ester has a wide range of applications in scientific research, including:

Bioconjugation: Used to attach biomolecules such as proteins, peptides, and antibodies to various surfaces or other molecules.

Drug Delivery: Utilized in the development of targeted drug delivery systems by conjugating drugs to targeting ligands.

Imaging: Employed in the synthesis of imaging agents for techniques such as fluorescence and positron emission tomography.

Protein Labeling: Used to label proteins with various tags for detection and purification purposes.

Surface Modification: Applied in the modification of surfaces to enhance biocompatibility and reduce non-specific binding in biosensors and medical devices.

作用機序

The mechanism of action of (4E)-trans-Cyclooctene-polyethylene glycol-4-N-hydroxysuccinimide ester involves the formation of stable amide bonds through nucleophilic substitution. The N-hydroxysuccinimide ester is highly reactive towards primary amines, facilitating the formation of amide bonds. The trans-cyclooctene moiety can also participate in click chemistry reactions, forming stable triazole linkages with azides. These reactions are highly specific and efficient, making the compound a valuable tool in bioconjugation and click chemistry applications.

類似化合物との比較

Similar Compounds

(4E)-trans-Cyclooctene-polyethylene glycol-4-maleimide: Similar in structure but contains a maleimide group instead of an N-hydroxysuccinimide ester.

(4E)-trans-Cyclooctene-polyethylene glycol-4-amine: Contains an amine group instead of an N-hydroxysuccinimide ester.

(4E)-trans-Cyclooctene-polyethylene glycol-4-carboxylic acid: Contains a carboxylic acid group instead of an N-hydroxysuccinimide ester.

Uniqueness

(4E)-trans-Cyclooctene-polyethylene glycol-4-N-hydroxysuccinimide ester is unique due to its combination of a highly reactive N-hydroxysuccinimide ester and a trans-cyclooctene moiety. This combination allows for efficient bioconjugation and click chemistry reactions, making it a versatile tool in various scientific research applications. The polyethylene glycol spacer also enhances the solubility and biocompatibility of the compound, further increasing its utility in biological and medical research.

生物活性

Overview

(4E)-TCO-PEG4-NHS ester, commonly referred to as TCO-PEG4-NHS ester, is a bifunctional linker that plays a significant role in bioconjugation applications. This compound integrates trans-cyclooctene (TCO) with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester, enabling efficient coupling to primary amines in proteins and other biomolecules. Its design facilitates rapid and selective reactions, making it a valuable tool in various biological and therapeutic contexts.

- Molecular Formula : C24H38N2O10

- Molecular Weight : 514.57 g/mol

- Solubility : Soluble in DMSO, DMF, THF, and dichloromethane

- Purity : Typically >95% (HPLC)

- Appearance : Colorless to slightly yellow oil

The biological activity of TCO-PEG4-NHS ester is primarily characterized by its ability to form stable covalent bonds with biomolecules through the following mechanisms:

- Diels-Alder Reaction : The compound undergoes an inverse electron-demand Diels-Alder reaction with tetrazines, allowing for rapid conjugation under mild conditions.

- NHS Ester Reactivity : The NHS ester reacts specifically with primary amines found in proteins or peptides, forming stable amide bonds at physiological pH (7-9) .

Applications in Bioconjugation

TCO-PEG4-NHS ester is utilized in various applications due to its unique properties:

- Labeling Antibodies and Proteins : It effectively labels single-domain antibodies for imaging and therapeutic applications, enhancing specificity and targeting capabilities .

- Antibody-Drug Conjugates (ADCs) : As a cleavable linker, it is used in the synthesis of ADCs, allowing for controlled release of therapeutic agents .

- PROTAC Synthesis : The compound serves as a linker in PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system .

Case Study 1: Labeling Efficiency of Single-Domain Antibodies

A study demonstrated the conjugation of the HER2-targeted single-domain antibody 2Rs15d with TCO-GK-PEG4-NHS ester. Using MALDI-TOF mass spectrometry, it was found that approximately 85% of the antibody was modified with the prosthetic moiety. This high labeling efficiency is crucial for enhancing the imaging capabilities of targeted therapies .

Case Study 2: Comparison with Other Linkers

In comparative studies, TCO-GK-PEG4-NHS ester showed superior conjugation efficiency compared to other linkers lacking the glycine-lysine component. For instance, when conjugated to another HER2-specific antibody, conversion rates exceeded 50%, indicating that TCO-GK's design significantly improves binding stability and specificity .

Comparative Analysis of Linkers

| Linker Type | Unique Features | Reaction Rate | Controlled Release |

|---|---|---|---|

| TCO-GK-PEG4-NHS Ester | Cleavable linker with high specificity | Fast | Yes |

| TCO-PEG4-NHS Ester | Lacks cleavable linker; faster reaction kinetics | Very Fast | No |

| DBCO-NHS Ester | Copper-free click chemistry | Moderate | No |

| Maleimide-Based Linkers | Reacts with thiol groups | Slow | Yes |

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N2O10/c27-21-8-9-22(28)26(21)36-23(29)10-12-31-14-16-33-18-19-34-17-15-32-13-11-25-24(30)35-20-6-4-2-1-3-5-7-20/h1-2,20H,3-19H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPMRASGLDBKPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。